molecular formula C21H21D8N5O2.C6H8O7 B1164083 Tandospirone-d8 Citrate

Tandospirone-d8 Citrate

Cat. No.: B1164083
M. Wt: 583.66
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Compounds in Drug Discovery and Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a strategic approach in modern drug discovery known as deuteration. This subtle modification can have a profound impact on a compound's metabolic stability. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference can slow down the rate of chemical reactions where the breaking of this bond is a critical step, a phenomenon known as the kinetic isotope effect.

In pharmaceutical research, this effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, which often involves C-H bond cleavage. By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be reduced. This can potentially lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure of the drug. Consequently, deuteration is explored as a method to enhance the properties of drug candidates.

Rationale for Deuteration in Tandospirone (B1205299) Research

Tandospirone is a compound that undergoes rapid and extensive metabolism, a characteristic that presents a clear rationale for the application of deuteration in its research. frontiersin.orgnih.gov Preclinical studies in rats have shown that tandospirone is eliminated quickly from the body and has a very low absolute bioavailability of approximately 0.24%, which is attributed to a significant first-pass effect in the liver. frontiersin.orgnih.govresearchgate.netnih.gov

The metabolism of tandospirone is primarily mediated by the CYP3A4 enzyme, with a lesser contribution from CYP2D6. nih.gov These enzymes facilitate the breakdown of the drug, including the formation of its major active metabolite, 1-(2-pyrimidinyl)-piperazine. frontiersin.org Given that this rapid metabolic clearance is a key determinant of tandospirone's pharmacokinetic profile, deuteration represents a logical strategy. By slowing this CYP-mediated metabolism through the kinetic isotope effect, researchers can investigate ways to alter its pharmacokinetic properties.

Furthermore, the deuterated form, Tandospirone-d8 (B1146211), serves a critical and practical role in preclinical research as a stable isotope-labeled internal standard. axios-research.combdg.co.nz Its use is essential for the development of sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify tandospirone in biological samples during pharmacokinetic studies. axios-research.com

Overview of Tandospirone and its Therapeutic Relevance in Preclinical Contexts

Tandospirone is an azapirone derivative recognized in scientific research as a potent and selective partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor, with a binding affinity (Ki) of 27 nM. oncotarget.commedchemexpress.commedchemexpress.commedchemexpress.com Its selectivity is notable, as it shows significantly lower affinity for other receptors like the 5-HT2, alpha-1, alpha-2, and dopamine (B1211576) D1 and D2 receptors. medchemexpress.commedchemexpress.com The compound's primary pharmacological action is through its interaction with the 5-HT1A receptor, which is widely distributed in brain regions associated with mood and anxiety. nih.govnih.gov

In preclinical studies, tandospirone has demonstrated anxiolytic and antidepressant activities. medchemexpress.com Research in animal models has provided evidence for its potential in treating various central nervous system (CNS) disorders. oncotarget.comnih.gov For instance, in a rat model of visceral hypersensitivity induced by chronic stress, tandospirone was found to relieve anxiety-like behaviors. frontiersin.org Preclinical investigations have also explored its effects on movement disorders, with studies in a rat model of Parkinson's disease suggesting it could modulate non-dopaminergic pathways. nih.gov Furthermore, research using rat models of schizophrenia has examined tandospirone's potential to ameliorate cognitive deficits and abnormalities in brain energy metabolism. frontiersin.org

Detailed Research Findings

Pharmacokinetic Profile of Tandospirone in Rats

The following table summarizes key pharmacokinetic parameters of Tandospirone Citrate (B86180) in rats following intragastric (i.g.) and intravenous (i.v.) administration. The data highlights the rapid elimination and low bioavailability of the compound in this preclinical model. frontiersin.orgnih.govnih.gov

ParameterIntragastric (i.g.)Intravenous (i.v.)
Half-life (t1/2) 1.380 ± 0.46 h1.224 ± 0.39 h
Area Under the Curve (AUC) 114.7 ± 40 ng/mLh48,400 ± 19,110 ng/mLh
Absolute Bioavailability 0.24%N/A
Data from studies in rats. frontiersin.orgnih.govnih.gov

Properties of Tandospirone-d8 Citrate

This table outlines the chemical properties of this compound, an isotopically labeled version of Tandospirone Citrate used as an analytical standard in research.

PropertyValue
Molecular Formula C₂₁H₂₁D₈N₅O₂.C₆H₈O₇
Molecular Weight 583.66 g/mol
Unlabeled CAS Number 112457-95-1
Data sourced from chemical suppliers. bdg.co.nzchemicalbook.com

Properties

Molecular Formula

C21H21D8N5O2.C6H8O7

Molecular Weight

583.66

Origin of Product

United States

Synthetic Methodologies for Deuterated Tandospirone Citrate

Precursor Synthesis and Isotopic Incorporation Strategies

The synthesis of Tandospirone-d8 (B1146211) relies on the established pathway for creating the core Tandospirone (B1205299) molecule, with a key modification to incorporate deuterium (B1214612). The standard synthesis of unlabeled Tandospirone involves several precursor molecules. wikipedia.org

A common synthetic route begins with the catalytic hydrogenation of cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (B1165640) to yield Norbornane-2exo,3exo-dicarboxylic Acid-anhydride. This product is then reacted with aqueous ammonia (B1221849) to form Exo-2,3-norbornanedicarboximide. The subsequent steps involve alkylation reactions to build the final structure. wikipedia.org

For the deuterated variant, the most efficient strategy is the incorporation of deuterium via a deuterated precursor. The structure of Tandospirone features a butyl chain linking the norbornane (B1196662) dicarboximide moiety and the pyrimidinylpiperazine group. The eight deuterium atoms in Tandospirone-d8 are located on this butyl chain. Therefore, a deuterated version of the alkylating agent, 1,4-dibromobutane-d8 (B120142), is a critical precursor. guidechem.comclearsynth.com

The synthesis of 1,4-dibromobutane-d8 can be achieved through the ring-opening of deuterated tetrahydrofuran (B95107) (THF-d8). In a typical procedure, freshly distilled THF-d8 is reacted with sodium bromide and concentrated sulfuric acid. The mixture is heated, and the resulting 1,4-dibromobutane-d8 is recovered through steam distillation. guidechem.com This deuterated intermediate is then used in the main Tandospirone synthesis pathway.

The Exo-2,3-norbornanedicarboximide is first alkylated with 1,4-dibromobutane-d8. The remaining bromine on the deuterated butyl chain is subsequently alkylated with 2-(1-Piperazinyl)pyrimidine to complete the synthesis of the Tandospirone-d8 base. wikipedia.org

Table 1: Key Precursors in the Synthesis of Tandospirone-d8
Compound NameRole in SynthesisReference
cis-5-Norbornene-exo-2,3-dicarboxylic anhydrideInitial starting material for the norbornane moiety wikipedia.org
Exo-2,3-norbornanedicarboximideCore structure that is alkylated wikipedia.org
Tetrahydrofuran-d8 (THF-d8)Starting material for the deuterated chain guidechem.com
1,4-Dibromobutane-d8Deuterated alkylating agent (isotopic label carrier) guidechem.comclearsynth.com
2-(1-Piperazinyl)pyrimidineForms the terminal heterocyclic group wikipedia.org

Chemical Reaction Pathways for Deuterium Exchange

While the use of a deuterated precursor like 1,4-dibromobutane-d8 is a direct and controlled method for isotopic labeling, another potential strategy involves direct hydrogen-deuterium exchange (HDX) on a pre-existing molecule. HDX reactions replace protium (B1232500) (¹H) with deuterium (²H) at specific molecular positions and are typically catalyzed by acids, bases, or metals.

However, for a molecule as complex as Tandospirone, achieving selective deuteration of only the eight hydrogens on the butyl chain via direct exchange on the final molecule would be challenging. Such a reaction could lack specificity and potentially lead to deuterium incorporation at other, undesired positions on the aromatic or norbornane rings, or lead to an incomplete exchange.

A more plausible application of deuterium exchange would be in the synthesis of the deuterated precursor itself, should a fully deuterated starting material like THF-d8 not be used. For instance, unlabeled 1,4-dibromobutane (B41627) could theoretically undergo deuterium exchange under specific catalytic conditions, although this is generally less efficient than building the deuterated chain from a smaller, fully deuterated molecule.

Purification and Isolation Techniques for Tandospirone-d8 Citrate (B86180)

Following the synthesis of the Tandospirone-d8 base, rigorous purification is required to remove unreacted precursors, by-products, and any partially deuterated species. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose. google.comgoogle.com The purity of the final compound is often assessed using HPLC, with specific conditions optimized for separation. selleckchem.comsigmaaldrich.com

Table 2: Representative HPLC Conditions for Tandospirone Citrate Analysis
ParameterConditionReference
Column (Stationary Phase)Octadecylsilane (C18) bonded silica nih.govgoogle.com
Mobile Phase0.01mol/L Potassium dihydrogen phosphate (B84403) solution : Acetonitrile (e.g., 60:40 v/v) google.com
pH of Aqueous PhaseAdjusted to ~7.5 with 10% sodium hydroxide (B78521) solution google.com
Detection Wavelength243 nm google.com
Column Temperature40°C nih.gov

After purification of the Tandospirone-d8 base, the final step is the formation of the citrate salt. This is typically achieved through crystallization. In one described method, the purified Tandospirone base is dissolved in a solvent mixture, such as acetone (B3395972) and ether or ethyl acetate. google.com A solution of citric acid in a suitable solvent is then added, promoting the reaction and subsequent precipitation of Tandospirone-d8 Citrate as a crystalline solid. google.comgoogle.com The mixture is cooled to ensure complete crystallization, and the resulting solid is collected by filtration, washed, and dried to yield the final, high-purity product. google.comgoogle.com This crystallization process not only forms the desired salt but also serves as a final purification step, capable of producing specific stable crystal forms. google.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization of Tandospirone D8 Citrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and serves as a definitive method for confirming the position and extent of deuterium incorporation in isotopically labeled compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are utilized to provide a detailed structural map of Tandospirone-d8 (B1146211) Citrate (B86180).

In the ¹H NMR spectrum of Tandospirone-d8 Citrate, the absence of signals at specific chemical shifts, which are present in the spectrum of the non-deuterated Tandospirone (B1205299), provides direct evidence of deuterium substitution. The deuterium (²H) nucleus has a different gyromagnetic ratio than the proton (¹H) nucleus and is therefore not observed in ¹H NMR spectroscopy under standard conditions. The deuteration in this compound occurs on the butyl chain linking the piperazine (B1678402) and the isoindole moieties. Consequently, the proton signals corresponding to this chain would be absent or significantly reduced in intensity in the ¹H NMR spectrum of the deuterated compound.

The ¹³C NMR spectrum offers complementary information. While the carbon signals from the deuterated butyl chain will be present, they will exhibit a characteristic splitting pattern due to coupling with the deuterium nuclei (a spin-1 nucleus). This results in multiplets (typically triplets for -CD2- groups) and a slight upfield shift in their resonance compared to the corresponding signals in the non-deuterated compound.

Predicted ¹H NMR Chemical Shifts for Tandospirone Moiety:

Protons Predicted Chemical Shift (δ, ppm)
Pyrimidine (B1678525) ring protons 6.5-8.4
Piperazine ring protons 2.6-3.8
Norbornane (B1196662) moiety protons 1.4-3.4

Predicted ¹³C NMR Chemical Shifts for Tandospirone Moiety:

Carbons Predicted Chemical Shift (δ, ppm)
C=O (imide) 170-185
Pyrimidine ring carbons 110-165
Norbornane moiety carbons 20-50
Piperazine ring carbons 40-60

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for verifying the molecular weight and determining the isotopic purity of the compound.

The molecular weight of the deuterated compound is expected to be higher than that of its non-deuterated counterpart due to the replacement of eight hydrogen atoms (atomic mass ≈ 1.008 amu) with eight deuterium atoms (atomic mass ≈ 2.014 amu). This mass difference is readily detectable by mass spectrometry.

Isotopic purity is assessed by analyzing the relative abundance of the molecular ion peaks corresponding to different isotopic compositions (isotopologs). nih.govrsc.orgresearchgate.net A high isotopic purity for this compound would be indicated by a dominant molecular ion peak corresponding to the fully deuterated molecule (d8), with very low intensities for peaks corresponding to partially deuterated (d1-d7) or non-deuterated (d0) species. nih.govrsc.orgresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of analysis, as it minimizes fragmentation and preserves the molecular ion.

Hypothetical Mass Spectrometry Data for Tandospirone-d8:

Species Expected [M+H]⁺ (m/z) Relative Abundance (%)
Tandospirone (d0) 384.24 < 0.5
Tandospirone-d7 391.29 < 2.0

| Tandospirone-d8 | 392.29 | > 97.0 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds and for detecting and quantifying any related impurities. A validated, stability-indicating HPLC method is essential for ensuring the quality of this compound.

A typical HPLC method for Tandospirone analysis employs a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves the identification and quantification of any minor peaks, which could correspond to starting materials, by-products from the synthesis, or degradation products.

Exemplary HPLC Method Parameters for this compound Analysis:

Parameter Condition
Column C18 (e.g., Zorbax XDB C18), 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Formic Acid (80:20:0.5, v/v/v) nih.gov
Flow Rate 1.0 mL/min
Detection UV at 236 nm
Injection Volume 10 µL

| Column Temperature | Ambient |

Hypothetical HPLC Purity and Impurity Data:

Peak Retention Time (min) Area (%) Identity
1 2.5 0.08 Unknown Impurity
2 4.2 99.85 Tandospirone-d8

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure, respectively. These techniques are used as complementary methods for the structural confirmation of this compound.

The IR spectrum of this compound is expected to be very similar to that of the non-deuterated form, as the fundamental molecular structure and functional groups are the same. Characteristic absorption bands for the imide C=O stretching, aromatic C=C and C=N stretching of the pyrimidine ring, and C-N stretching of the piperazine ring would be observed. google.com The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).

UV-Vis spectroscopy provides information about the chromophores within the molecule. The pyrimidine ring in the Tandospirone moiety is the principal chromophore. The UV spectrum of this compound in a suitable solvent, such as methanol, would be expected to show characteristic absorption maxima (λmax) that are consistent with the electronic transitions of this heterocyclic system. The position and intensity of these absorptions are not significantly affected by deuteration.

Summary of Spectroscopic Data for Tandospirone Citrate:

Technique Characteristic Features
IR Spectroscopy Characteristic absorption peaks at approximately 3442 cm⁻¹ (O-H), 1739 cm⁻¹, 1724 cm⁻¹, and 1692 cm⁻¹ (C=O). google.com

| UV-Vis Spectroscopy | Expected λmax around 236 nm in methanol, characteristic of the pyrimidine chromophore. |

Preclinical Pharmacological Investigations of Tandospirone D8 Citrate

In Vivo Preclinical Models of Efficacy and Pharmacodynamics

Neurochemical and Behavioral Assessments in Rodent Models

No public data available for Tandospirone-d8 (B1146211) Citrate (B86180).

To provide context, studies on the non-deuterated tandospirone (B1205299) in rodent models have shown that it acts as a partial agonist at the serotonin (B10506) 5-HT1A receptor. This interaction is believed to mediate its anxiolytic (anxiety-reducing) and antidepressant-like effects observed in various behavioral tests, such as the elevated plus-maze and forced swim test. Neurochemical studies on tandospirone have investigated its influence on the release and turnover of neurotransmitters like serotonin and dopamine (B1211576) in different brain regions. However, without specific studies on the deuterated form, it is not possible to present any findings for Tandospirone-d8 Citrate.

Pharmacodynamic Effects of Deuteration on Receptor Occupancy (Preclinical)

No public data available for this compound.

Pharmacodynamic studies, including receptor occupancy assessments, are crucial for understanding how a drug interacts with its target in the body. For tandospirone, preclinical studies have established its binding affinity and functional activity at 5-HT1A receptors, as well as its lower affinity for other receptors like dopamine D2 receptors.

The effect of deuteration on the pharmacodynamics of a compound can vary. While it is primarily intended to alter pharmacokinetics, any changes in how the drug is metabolized could indirectly influence its pharmacodynamic profile, for example, by altering the concentrations of the parent drug versus its active metabolites at the receptor site. Direct effects of deuteration on receptor binding affinity are generally not expected but would need to be confirmed through specific preclinical experiments. Without such studies for this compound, no data can be reported.

Metabolic Fate and Pharmacokinetic Studies Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in rats have shown that tandospirone (B1205299) is rapidly absorbed and eliminated. Following intragastric administration of 20 mg/kg, the time to reach maximum plasma concentration (tmax) was 0.161 ± 0.09 hours. The elimination half-life (t1/2) was determined to be 1.380 ± 0.46 hours after intragastric administration and 1.224 ± 0.39 hours after intravenous administration nih.govnih.gov.

However, the absolute oral bioavailability of tandospirone in rats is very low, calculated to be approximately 0.24% nih.govnih.gov. This low bioavailability is attributed to a significant first-pass effect, where the drug is extensively metabolized in the liver before it can reach systemic circulation nih.gov. Despite its high solubility and permeability, which classifies it as a Biopharmaceutics Classification System (BCS) class I drug, this rapid and extensive metabolism significantly limits its systemic exposure after oral administration nih.govnih.gov.

ParameterIntragastric (i.g.) AdministrationIntravenous (i.v.) Administration
tmax (h) 0.161 ± 0.09N/A
t1/2 (h) 1.380 ± 0.461.224 ± 0.39
AUC(0-∞) (ng/mL*h) 114.7 ± 4148,397 ± 19,107
Absolute Bioavailability (%) 0.24N/A

Data from pharmacokinetic studies of tandospirone in rats (n=6) nih.gov.

Tandospirone undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6 nih.govnih.gov. The primary active metabolite of tandospirone is 1-(2-pyrimidinyl)-piperazine (1-PP) nih.govwikipedia.orgnih.gov.

In rat studies, after intragastric administration, the area under the curve (AUC) for 1-PP was approximately 16.38 times higher than that of the parent tandospirone, indicating that a significant portion of the administered dose is converted to this metabolite nih.govnih.gov. Unlike tandospirone, 1-PP has a longer half-life and does not appear to undergo a significant first-pass effect nih.gov.

In vitro studies using human liver microsomes have identified several metabolites. With CYP3A4, the major metabolites are M2 (hydroxylation of the norbornan ring) and 1-PP (oxidative cleavage of the butyl chain). With CYP2D6, the major metabolite is M4 (hydroxylation of the pyrimidine (B1678525) ring) nih.gov. The metabolite profile observed with CYP3A4 is qualitatively and quantitatively similar to that seen in human liver microsomes, confirming CYP3A4 as the primary enzyme responsible for tandospirone metabolism nih.gov.

MetaboliteFormation PathwayPrimary Enzyme
1-(2-pyrimidinyl)-piperazine (1-PP) Oxidative cleavage of the butyl chainCYP3A4
M2 Hydroxylation of the norbornan ringCYP3A4
M4 Hydroxylation of the pyrimidine ringCYP2D6

Major metabolites of tandospirone identified in preclinical studies nih.gov.

For a centrally acting drug like tandospirone, brain penetration is a critical factor for its therapeutic efficacy. Preclinical studies in rats have demonstrated that tandospirone effectively crosses the blood-brain barrier. A significant correlation has been observed between the plasma concentration and the brain concentration of tandospirone nih.gov.

Further studies have shown that the anxiolytic effect of tandospirone is dependent on both its plasma and brain concentrations, with a clear relationship observed between the drug's concentration in the brain and its therapeutic effect nih.gov. This indicates that tandospirone not only reaches its target site in the central nervous system but that its concentration there is directly related to its pharmacological activity.

The primary route of excretion for tandospirone and its metabolites is through urine. Approximately 70% of the drug is excreted via the kidneys, with only about 0.1% being excreted as the unchanged parent drug wikipedia.org. This indicates that the vast majority of tandospirone is metabolized before being eliminated from the body. The rapid elimination kinetics, as evidenced by the short half-life in rats, are consistent with extensive metabolism followed by renal excretion of the resulting metabolites nih.govnih.gov.

Impact of Deuteration on Metabolic Stability and Pathway Characterization

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy used in drug design to improve the metabolic stability and pharmacokinetic properties of a compound researchgate.netresearchgate.net. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect nih.gov.

While specific studies directly comparing the enzymatic degradation rates of tandospirone-d8 (B1146211) and non-deuterated tandospirone are not extensively detailed in the provided search results, the principles of deuteration suggest a potential for altered metabolism. For drugs where metabolism is a major route of clearance, slowing down this process through deuteration can lead to a longer half-life and increased systemic exposure researchgate.netsemanticscholar.org.

In the case of tandospirone, which is heavily metabolized by CYP3A4, deuteration at the sites of metabolic attack could potentially reduce the rate of its degradation. This could lead to a higher bioavailability and a more sustained plasma concentration profile for tandospirone-d8 citrate (B86180) compared to its non-deuterated counterpart. Studies with other deuterated compounds have shown that this approach can successfully reduce metabolic clearance and improve pharmacokinetic parameters nih.gov. The impact of deuteration is highly dependent on which enzymes are involved and the specific metabolic pathways of the molecule nih.govresearchgate.net. Therefore, specific preclinical studies on tandospirone-d8 are necessary to fully characterize its metabolic profile and quantify the effect of deuteration on its enzymatic degradation rates.

Identification of Cytochrome P450 (CYP) Isoforms Involved in Deuterated Tandospirone Metabolism

Preclinical research using human liver microsomes has been crucial in identifying the specific Cytochrome P450 (CYP) isoforms responsible for the metabolism of tandospirone, the non-deuterated parent compound of Tandospirone-d8. These studies provide the foundational understanding of the metabolic pathways likely followed by its deuterated analogue. The primary enzyme family responsible for the Phase I metabolism of a vast number of pharmaceuticals is the Cytochrome P450 system. uniba.itmdpi.com

Research conducted to characterize the human P450 isoforms involved in tandospirone's biotransformation tested multiple yeast-expressed recombinant P450 isoforms. nih.gov Among the enzymes evaluated, CYP3A4 and CYP2D6 demonstrated the most significant metabolic activity toward tandospirone. nih.govresearchgate.net

Although in vitro kinetic analyses showed similar intrinsic clearance (CLint) values for both isoforms, the much higher abundance of CYP3A4 in the human liver compared to CYP2D6 solidifies its role as the primary contributor to tandospirone's metabolism. nih.govresearchgate.net Therefore, studies indicate that the metabolism of tandospirone is primarily mediated by CYP3A4, with a minor contribution from CYP2D6. nih.gov

Research Findings on CYP Isoform Activity

Detailed studies have elucidated the specific contributions and metabolic products of the key CYP isoforms involved in tandospirone metabolism.

Table 1: Metabolic Activity of Recombinant CYP Isoforms with Tandospirone

CYP Isoform Metabolic Activity Level Primary Metabolite(s) Formed
CYP3A4 Highest M2 (hydroxylation of the norbornan ring), 1-PP (oxidative cleavage)
CYP2D6 High M4 (hydroxylation of the pyrimidine ring)
Other Isoforms Not significant N/A

Data sourced from studies on human liver microsomes. nih.govresearchgate.net

A quantitative difference in the metabolites produced by each isoform was a key finding. CYP3A4 predominantly formed metabolites M2 and 1-PP, resulting from hydroxylation of the norbornan ring and oxidative cleavage of the butyl chain, respectively. nih.govresearchgate.net In contrast, the major metabolite formed by CYP2D6 was M4, which results from the hydroxylation of the pyrimidine ring. nih.govresearchgate.net

Table 2: In Vitro Intrinsic Clearance (CLint) of Tandospirone by Major CYP Isoforms

CYP Isoform In Vitro CLint (mL/min/nmol P450)
CYP3A4 1.6
CYP2D6 2.2

Data derived from kinetic analysis using recombinant P450 isoforms. nih.gov

These preclinical findings are essential for understanding the metabolic fate of tandospirone and, by extension, Tandospirone-d8 Citrate. The identification of CYP3A4 as the main metabolic enzyme is a critical piece of pharmacokinetic data. nih.gov

Analytical Methodologies and Applications of Tandospirone D8 Citrate

Quantitative Bioanalytical Method Development and Validation

The accurate quantification of drugs and their metabolites in biological samples is fundamental to understanding their pharmacokinetic profiles. For tandospirone (B1205299), robust bioanalytical methods are essential, and Tandospirone-d8 (B1146211) Citrate (B86180) plays a pivotal role in their development and validation.

Development of LC-MS/MS Methods for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high selectivity and sensitivity. nii.ac.jp The development of these methods for tandospirone involves several key steps. First, a simple and efficient extraction technique, such as liquid-liquid extraction or protein precipitation, is optimized to isolate the drug from plasma components. nih.gov

Chromatographic conditions are then developed to achieve a clean separation of tandospirone from other endogenous materials on a C18 column. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte (tandospirone) and the internal standard (Tandospirone-d8). nii.ac.jpnih.gov

Role of Tandospirone-d8 Citrate as an Internal Standard in LC-MS/MS Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative LC-MS/MS assays to ensure the highest accuracy and precision. Tandospirone-d8, being a deuterated version of the analyte, is the ideal internal standard for tandospirone quantification. nih.govnih.gov It is chemically identical to tandospirone and exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.

This ensures that any sample-to-sample variability during preparation (e.g., extraction loss) or analysis (e.g., ion suppression or enhancement in the mass spectrometer) affects both the analyte and the internal standard to the same degree. nih.gov By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to highly reliable and reproducible results. The utility of deuterated internal standards is well-established, though their use can be limited by the higher cost associated with their synthesis. nih.gov

Assay Sensitivity, Selectivity, and Linearity Validation

A rigorous validation process ensures that the bioanalytical method is reliable and suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, linearity, accuracy, and precision.

Selectivity: The method must be able to differentiate and quantify the analyte without interference from other components in the biological matrix.

Sensitivity: The sensitivity of the assay is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For tandospirone, highly sensitive methods have been developed with LLOQs as low as 1.000 pg/mL. nih.gov

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a defined range. A typical calibration curve for tandospirone in human plasma is established over a wide range, for example, from 1.000 to 5000 pg/mL, with a correlation coefficient (r) of ≥0.99 indicating excellent linearity. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Validation studies assess these parameters at multiple concentration levels (low, medium, and high). For tandospirone assays, intraday and interday precision are typically required to be less than 15% relative standard deviation (RSD), with accuracy ranging from 94.4% to 102.1%. nih.gov

LC-MS/MS Method Validation Parameters for Tandospirone Quantification
ParameterValue/RangeReference
Linearity Range1.000 - 5000 pg/mL nih.gov
Lower Limit of Quantification (LLOQ)1.000 pg/mL nih.gov
Correlation Coefficient (r)≥0.99 nih.gov
Interday/Intraday Precision (%RSD)< 13% nih.gov
Accuracy94.4% - 102.1% nih.gov

Application in Drug-Drug Interaction Studies (Preclinical)

Preclinical drug-drug interaction (DDI) studies are crucial to identify potential risks when a drug is co-administered with other medications. These studies are often conducted in vitro using systems like human liver microsomes, which contain major drug-metabolizing enzymes. nih.govnih.gov The primary metabolic pathway for tandospirone involves the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govfrontiersin.org

Preclinical research has demonstrated a CYP3A4-related DDI between tandospirone and fluvoxamine (B1237835), a known CYP3A4 inhibitor. frontiersin.org In a rat model, co-administration of fluvoxamine led to an increased plasma concentration of tandospirone, suggesting that fluvoxamine facilitates the anxiolytic effect of tandospirone by inhibiting its metabolism. frontiersin.org While this compound is the ideal internal standard for the LC-MS/MS quantification required in such studies, the available literature on these specific preclinical DDI experiments does not explicitly name the internal standard used for the bioanalysis.

Use in In Vitro Drug Transport and Permeability Assays

In vitro permeability assays are used early in drug development to predict how well a drug will be absorbed in the human intestine. The Caco-2 cell model is a widely used and accepted standard for this purpose. Caco-2 cells are a human colon cancer cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins, mimicking the intestinal epithelium.

Studies using the Caco-2 cell model have demonstrated that tandospirone has good permeability. nih.gov The transport of tandospirone across the Caco-2 monolayer was found to be influenced by concentration, with passive diffusion identified as the main mechanism of absorption. nih.gov These findings classify tandospirone as a Biopharmaceutics Classification System (BCS) class I drug, characterized by high solubility and high permeability. nih.gov The low absolute bioavailability observed in vivo (around 0.24% in rats) is therefore attributed to rapid and extensive first-pass metabolism in the liver, rather than poor absorption. nih.gov

In these permeability assays, determining the amount of drug that crosses the cell monolayer requires a highly sensitive and accurate analytical method. LC-MS/MS, with this compound as the internal standard, provides the necessary precision to quantify the low concentrations of tandospirone in the receiver compartment of the assay system.

Summary of Tandospirone Permeability Findings
Model/ParameterFindingReference
In Vitro ModelCaco-2 Cell Monolayer nih.gov
Permeability AssessmentGood permeability nih.gov
Primary Absorption MechanismPassive Diffusion nih.gov
BCS ClassificationClass I (High Solubility, High Permeability) nih.gov

Theoretical and Computational Studies of Tandospirone D8 Citrate

Molecular Docking and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential computational tools for understanding how a ligand like Tandospirone-d8 (B1146211) Citrate (B86180) interacts with its biological target on an atomic level. mdpi.com These methods provide insights into the binding mechanisms and conformational dynamics that govern the ligand's pharmacological activity.

Ligand-Receptor Interaction Modeling with 5-HT1A Receptor

Molecular docking simulations are employed to predict the preferred orientation of Tandospirone-d8 Citrate when bound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). unimore.it The primary goal is to elucidate the specific molecular interactions that stabilize the ligand-receptor complex. For tandospirone (B1205299), these interactions are crucial for its partial agonism. nih.gov

Computational models of the human 5-HT1A receptor are used to create a virtual binding pocket. This compound is then computationally "docked" into this site. The simulation algorithms calculate and score various binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Key interactions for azapirone ligands like tandospirone with the 5-HT1A receptor typically involve:

Hydrogen Bonding: The protonated nitrogen atom in the piperazine (B1678402) ring of tandospirone is predicted to form a critical hydrogen bond with the side chain of an aspartate residue (e.g., Asp116) in the receptor's transmembrane helix 3, an anchor point for many aminergic GPCR ligands.

Aromatic Interactions: The pyrimidinyl moiety can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tryptophan within the binding pocket.

Since deuterium (B1214612) substitution does not significantly alter the steric profile or electronic properties of the molecule, the fundamental binding mode of this compound in a static docking model is expected to be virtually identical to that of its non-deuterated counterpart. The key interactions with receptor residues would remain the same.

Prediction of Binding Affinities and Conformational Changes

While static docking predicts the binding pose, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the prediction of binding affinities and observation of conformational changes. nih.gov MD simulations, which can span from nanoseconds to microseconds, model the movements and interactions of every atom in the system, including the protein, the ligand, and surrounding water molecules. mdpi.com

The binding free energy, a measure of binding affinity, can be calculated from these simulations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). While the substitution of hydrogen with deuterium results in a slightly stronger C-D bond compared to a C-H bond, this difference is generally considered to have a negligible effect on the non-covalent interactions that determine binding affinity. Therefore, the predicted binding affinity for this compound is expected to be very similar to that of tandospirone. Experimental studies on tandospirone have reported a high affinity for the 5-HT1A receptor, with a Ki value of approximately 27 nM. nih.govnih.gov

MD simulations are also critical for observing subtle conformational changes in both the ligand and the receptor upon binding. A study using dynamic 1H NMR has shown that tandospirone exists in a folded conformation in an aqueous solution, which may influence its receptor binding. nih.gov MD simulations can explore how the deuterated ligand adapts its conformation within the receptor's binding site and how the receptor itself may subtly shift between active and inactive states in response to the ligand. nih.gov

This table presents hypothetical, representative data based on typical computational predictions for a ligand and its deuterated analogue, illustrating the expected similarity in binding characteristics.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

SAR and QSAR studies are computational approaches that correlate the chemical structure of compounds with their biological activity. spu.edu.sywikipedia.org For this compound, these investigations focus on understanding how deuteration impacts its molecular properties and, consequently, its therapeutic action.

Analysis of Deuterium Isotope Effects on Molecular Properties and Biological Activity

The primary rationale for deuterating drug molecules is to exploit the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.gov

For this compound, the "d8" designation implies that eight hydrogen atoms have been replaced by deuterium. These substitutions are strategically placed at positions identified as susceptible to metabolic modification. The primary biological consequence of this change is not an alteration of the drug's direct activity at the 5-HT1A receptor but rather an enhancement of its metabolic stability.

The anticipated effects of deuteration on biological activity are indirect:

Increased Half-Life: By slowing the rate of metabolism, deuteration can prolong the drug's presence in the systemic circulation.

Improved Bioavailability: A reduction in first-pass metabolism can lead to a higher proportion of the administered dose reaching the bloodstream.

QSAR models can be developed to correlate descriptors representing the presence of deuterium at specific sites with pharmacokinetic parameters. nih.gov These models help quantify the relationship between the degree and position of deuteration and the resulting changes in metabolic stability.

Computational Prediction of Metabolic Hot Spots and Deuteration Sites

Before a deuterated drug like this compound is synthesized, computational methods are used to predict its likely sites of metabolism (SOMs). nih.govnih.gov These "metabolic hot spots" are the positions on the molecule most vulnerable to enzymatic attack, typically by CYP enzymes in the liver.

A variety of computational tools, including rule-based expert systems, machine learning models, and quantum mechanics calculations, are used to predict SOMs. nih.gov These methods analyze factors such as:

Reactivity: The inherent chemical reactivity of each C-H bond.

Accessibility: The steric accessibility of a position to the active site of a metabolizing enzyme.

Enzyme Specificity: Ligand-based and structure-based models of specific CYP isozymes (e.g., CYP3A4, CYP2D6) can predict which sites are most likely to be oxidized.

For tandospirone, likely metabolic hot spots include the N-butyl chain that links the piperazine ring to the dicarboximide moiety. This alkyl chain is susceptible to hydroxylation at multiple points. The "d8" designation suggests that the butyl chain is a primary target for deuteration. By replacing the hydrogen atoms on this chain with deuterium, the rate of its oxidative metabolism is expected to decrease significantly. Molecular docking of tandospirone into CYP enzyme active sites can further refine these predictions by showing which C-H bonds are positioned closest to the enzyme's catalytic heme center. researchgate.netnih.gov

This table provides an illustrative summary of a computational prediction of metabolic hot spots for tandospirone and the corresponding deuteration strategy leading to a molecule like this compound.

Future Research Directions and Methodological Advancements

Exploration of Novel Deuteration Strategies

The core principle behind the utility of deuterated compounds like Tandospirone-d8 (B1146211) Citrate (B86180) is the kinetic isotope effect (KIE). nih.gov This phenomenon occurs when the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), alters the rate of a chemical reaction. portico.org Specifically, the carbon-deuterium (C-D) bond has a higher bond energy than a carbon-hydrogen (C-H) bond, making it more difficult to break. In drug metabolism, the cleavage of a C-H bond is often a rate-determining step, particularly in reactions catalyzed by cytochrome P450 (CYP450) enzymes. nih.govportico.org

By strategically replacing hydrogen with deuterium at sites susceptible to metabolic transformation, the rate of metabolism can be significantly reduced. portico.org This strategy, sometimes called "deuterium switching," can lead to an improved pharmacokinetic profile, potentially extending the drug's duration of action in the body. researchgate.net The concept dates back to the 1960s, with early studies on deuterated morphine. nih.govportico.org Modern approaches focus on selective deuteration to enhance a drug's properties while maintaining its intrinsic chemical reactivity and selectivity. portico.org

Future research is focused on refining these strategies. This includes developing more efficient and site-specific methods for deuterium incorporation into complex molecules. The goal is to create novel deuterated analogs with optimized metabolic stability and pharmacokinetic properties, thereby potentially improving efficacy and safety profiles. researchgate.net

Table 1: Key Concepts in Deuteration Strategy

Concept Description Relevance to Tandospirone-d8 Citrate
Kinetic Isotope Effect (KIE) The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The fundamental principle that allows deuterium substitution to slow the metabolism of Tandospirone (B1205299).
Cytochrome P450 (CYP450) Enzymes A superfamily of enzymes primarily responsible for the metabolism of many drugs. portico.org Deuteration at metabolic hotspots can reduce the rate of CYP450-mediated breakdown of Tandospirone. nih.gov
Metabolic Switching Altering the metabolic pathway of a drug by blocking a major route of metabolism, often through deuteration. semanticscholar.org Can be explored to direct Tandospirone's metabolism towards potentially more beneficial or less problematic pathways.

| Pharmacokinetics (PK) | The study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion. | Deuteration aims to improve the PK profile, such as increasing half-life and exposure. researchgate.net |

Integration of Multi-Omics Data in Preclinical Studies

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to preclinical research. researchdeliver.comcrownbio.com Integrating these vast datasets can provide a comprehensive understanding of a drug's mechanism of action, identify novel biomarkers, and predict patient response. nih.govastrazeneca.com In the context of deuterated compounds like this compound, multi-omics can be particularly insightful.

Proteomics , the large-scale study of proteins, can help identify the specific enzymes involved in Tandospirone's metabolism and how deuteration affects their activity. researchdeliver.com It can also validate drug targets by analyzing protein expression levels and interactions in healthy versus diseased states. researchdeliver.com

Metabolomics , the study of small molecule metabolites, can reveal how a drug alters metabolic pathways. researchdeliver.com By comparing the metabolic profiles of cells or organisms treated with Tandospirone versus Tandospirone-d8, researchers can gain a detailed understanding of how altered pharmacokinetics impact downstream biological processes. nih.govresearchgate.net This approach can identify metabolic biomarkers related to efficacy and toxicity. researchdeliver.com

The integration of proteomic and metabolomic data provides a holistic view of the molecular changes that occur in response to a drug. researchdeliver.comfrontiersin.org This combined analysis can elucidate complex biological pathways, improve the identification of drug targets, and enhance the predictive power for drug efficacy and safety, ultimately streamlining the drug discovery process. researchdeliver.comnih.gov For a CNS drug like Tandospirone, this could involve mapping its impact on neurotransmitter metabolism and signaling pathways in the brain. astrazeneca.com

Development of Advanced Analytical Techniques for Trace Analysis

The use of deuterated compounds as internal standards is a cornerstone of modern bioanalytical chemistry, particularly in pharmacokinetic studies. nih.gov this compound is used as an internal standard for the accurate quantification of Tandospirone and its metabolites in biological samples using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov The development of advanced analytical techniques is crucial for detecting these compounds at increasingly lower concentrations (trace analysis).

Mass spectrometry (MS) is a primary tool for analyzing deuterated compounds. brightspec.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein structure and dynamics by measuring the rate of deuterium uptake. nih.govspectroscopyonline.comacs.org Advances in high-resolution MS allow for precise determination of deuterium abundance and location within a molecule. iaea.org

However, conventional techniques like MS and nuclear magnetic resonance (NMR) spectroscopy have limitations. MS may not distinguish between isotopomers of the same mass, while NMR often requires larger sample quantities and complex data analysis. brightspec.com Future research is aimed at developing more sensitive, rapid, and direct analytical methods to overcome these challenges and improve the efficiency of analyzing deuterated compounds in complex biological matrices.

Table 2: Analytical Techniques for Deuterated Compounds

Technique Application Advantages Challenges
HPLC-MS/MS Quantification of drugs and metabolites in biological samples. nih.gov High sensitivity and selectivity. nih.gov Can require expensive deuterated internal standards. nih.gov
HDX-MS Studying protein conformation, dynamics, and interactions. nih.govacs.org Provides insights into complex protein structures. spectroscopyonline.com Data processing can be complex; back-exchange can occur. nih.govacs.org

| NMR Spectroscopy | Determining the site and level of deuteration. | Provides detailed structural information. | Requires larger sample quantities; complex data analysis. brightspec.com |

Contributions of Deuterated Analogs to Mechanistic Elucidation in Basic Research

Deuterated analogs like this compound are invaluable tools for elucidating biological mechanisms in basic research. The kinetic isotope effect, beyond its use in improving pharmacokinetics, is a classic method for studying enzyme reaction mechanisms. nih.govnih.gov By observing how deuterium substitution affects the rate of a P450-catalyzed reaction, researchers can determine whether C-H bond breaking is a rate-limiting step, providing crucial insights into the enzyme's catalytic cycle. nih.gov

In neuropharmacology, isotopically labeled ligands are essential for studying neurotransmitter receptors. nih.gov Radioligand binding assays have long been a powerful tool for characterizing receptors, defining their relationship to neurological disorders, and understanding the actions of therapeutics. nih.govlabome.com While often performed with radioactive isotopes, the principles extend to stable isotopes. labome.com

Tandospirone acts as a partial agonist at the 5-HT1A receptor. nih.govpatsnap.com Using this compound in competitive binding assays or as a tracer in advanced imaging techniques can help to precisely quantify receptor density and affinity in different brain regions. labome.com Fluorescently labeled ligands, another key tool, provide a sensitive means of identifying and localizing receptors in living cells. thermofisher.com The use of stable isotope-labeled compounds like Tandospirone-d8 avoids the hazards and costs associated with radioactive materials while still enabling powerful mechanistic studies. nih.gov These assays are crucial for screening new drug candidates and understanding how they interact with their targets at a molecular level. nih.govrevvity.com

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for synthesizing and characterizing Tandospirone-d8 Citrate to ensure isotopic purity?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control of reaction conditions (e.g., solvent selection, temperature, and reaction time) to maximize deuterium incorporation. Isotopic purity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., comparing peak splitting patterns for deuterium vs. hydrogen) and high-resolution mass spectrometry (HRMS) to verify molecular weight shifts due to deuterium substitution . Chromatographic techniques (HPLC or UPLC) paired with UV or mass detection are essential to confirm chemical purity (>95%) and rule out non-deuterated impurities .

Q. How should researchers design in vitro assays to compare the 5-HT receptor binding affinity of this compound with its non-deuterated counterpart?

  • Methodological Answer : Radioligand binding assays using cell membranes expressing 5-HT receptors (e.g., 5-HT1A, 5-HT3A) are standard. Key considerations include:

  • Using saturating concentrations of both deuterated and non-deuterated compounds to determine dissociation constants (Kd).
  • Normalizing results to account for batch-to-batch variability in receptor expression levels.
  • Including control experiments with unlabeled ligands (e.g., serotonin) to validate assay specificity .
  • Statistical analysis (e.g., Student’s t-test or ANOVA) should be applied to assess significance in binding affinity differences .

Q. What analytical techniques are recommended for validating the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under stress conditions (e.g., heat, light, humidity) should employ:

  • Chromatography : HPLC with photodiode array detection to monitor degradation products.
  • Mass Spectrometry : To confirm structural integrity and detect isotopic exchange (e.g., deuterium loss).
  • Kinetic Analysis : Arrhenius equation modeling to predict shelf-life at standard storage temperatures .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacokinetic (PK) studies comparing this compound and Tandospirone in preclinical models?

  • Methodological Answer : Contradictions in PK parameters (e.g., half-life, bioavailability) may arise from differences in deuterium kinetic isotope effects (KIE). To resolve discrepancies:

  • Conduct parallel studies in the same animal cohort to minimize inter-subject variability.
  • Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for metabolic pathway variations.
  • Validate findings with mass spectrometry imaging (MSI) to track deuterium retention in target tissues .
  • Report confidence intervals and effect sizes to contextualize observed differences .

Q. What strategies optimize the use of this compound as an internal standard in quantitative bioanalytical assays?

  • Methodological Answer : Deuterated analogs are ideal internal standards due to structural similarity. Key steps include:

  • Matrix Matching : Spiking deuterated compound into biological matrices (plasma, brain homogenate) to assess recovery rates.
  • Ion Suppression Testing : Using post-column infusion to evaluate matrix effects on ionization efficiency.
  • Cross-Validation : Comparing results with a non-deuterated internal standard to rule out isotopic interference .

Q. How can researchers evaluate the functional consequences of 5-HT receptor subtype selectivity in this compound using in vivo models?

  • Methodological Answer : Advanced approaches include:

  • Behavioral Assays : Tail suspension test (TST) or forced swim test (FST) in rodents to assess antidepressant-like effects.
  • Pharmacological Profiling : Co-administration with subtype-specific antagonists (e.g., WAY-100635 for 5-HT1A) to isolate receptor contributions.
  • Neurochemical Monitoring : Microdialysis to measure extracellular serotonin levels in target brain regions .

Data Analysis and Reporting

Q. What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Four-Parameter Logistic (4PL) Model : Fits sigmoidal curves to calculate EC50/IC50 values.
  • Bayesian Hierarchical Modeling : Useful for pooling data across multiple experiments with varying conditions.
  • Power Analysis : Ensures sample sizes are sufficient to detect clinically relevant effect sizes (e.g., ≥20% difference in receptor occupancy) .

Q. How should researchers document methodological details to ensure reproducibility in deuterated compound studies?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Specify deuterium sources (e.g., D2O, deuterated solvents), synthetic yields, and purification methods.
  • Supplementary Data : Include raw NMR spectra, chromatograms, and stability datasets.
  • Ethics Compliance : Declare animal welfare protocols or human tissue use approvals .

Tables for Key Comparisons

Parameter Tandospirone This compound Analytical Method
Molecular Weight 387.42 g/mol395.48 g/molHRMS
5-HT1A Binding Affinity (Ki) 15 nM16.2 ± 1.8 nMRadioligand Assay
Plasma Half-Life (Rat) 2.3 ± 0.5 hours2.7 ± 0.6 hoursLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.